molecular formula C12H11NO3 B15331973 Methyl 2-methoxyquinoline-5-carboxylate

Methyl 2-methoxyquinoline-5-carboxylate

Cat. No.: B15331973
M. Wt: 217.22 g/mol
InChI Key: LYUXMNAQICVGRV-UHFFFAOYSA-N
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Description

Methyl 2-methoxyquinoline-5-carboxylate is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is known for its potential biological activities and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methoxyquinoline-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methoxyaniline with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline ring . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxyquinoline-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-5-carboxylic acids, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce a variety of functional groups, leading to diverse quinoline derivatives .

Scientific Research Applications

Methyl 2-methoxyquinoline-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of methyl 2-methoxyquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Methyl 2-methoxyquinoline-5-carboxylate can be compared with other quinoline derivatives, such as:

    Quinoline-5-carboxylic acid: Similar structure but lacks the methoxy group.

    2-Methylquinoline: Lacks the carboxylate group.

    2-Methoxyquinoline: Lacks the carboxylate group.

The presence of both the methoxy and carboxylate groups in this compound makes it unique and may contribute to its distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 2-methoxyquinoline-5-carboxylate

InChI

InChI=1S/C12H11NO3/c1-15-11-7-6-8-9(12(14)16-2)4-3-5-10(8)13-11/h3-7H,1-2H3

InChI Key

LYUXMNAQICVGRV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC(=C2C=C1)C(=O)OC

Origin of Product

United States

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